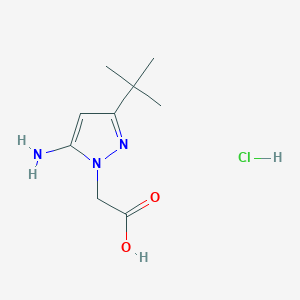

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride

CAS No.: 1423033-39-9

Cat. No.: VC2572394

Molecular Formula: C9H16ClN3O2

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423033-39-9 |

|---|---|

| Molecular Formula | C9H16ClN3O2 |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | 2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3O2.ClH/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14;/h4H,5,10H2,1-3H3,(H,13,14);1H |

| Standard InChI Key | MVCVHQXBTQLLKI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NN(C(=C1)N)CC(=O)O.Cl |

| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)CC(=O)O.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride has the molecular formula C9H16ClN3O2 and a molecular weight of 233.69 g/mol. The structure consists of a pyrazole core with specific substitutions that give it unique chemical and biological properties:

-

A pyrazole ring (5-membered heterocycle with two adjacent nitrogen atoms)

-

A tert-butyl group at position 3 of the pyrazole ring

-

An amino group at position 5 of the pyrazole ring

-

An acetic acid moiety attached to the nitrogen at position 1 of the pyrazole ring

-

A hydrochloride salt form

These structural elements combine to create a compound with potential for specific interactions with biological targets, influenced by both its electronic and steric properties.

| Property | Value/Description |

|---|---|

| CAS Number | 1423033-39-9 |

| Molecular Formula | C9H16ClN3O2 |

| Molecular Weight | 233.69 g/mol |

| Form | Hydrochloride salt |

| Primary Use | Research purposes only |

Related Compounds and Structural Analogs

These structural analogs provide context for understanding the potential properties and activities of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride within the broader landscape of pyrazole derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume